molecular formula C13H10F6O4 B13232150 Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate

Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate

Cat. No.: B13232150
M. Wt: 344.21 g/mol
InChI Key: YJQDGYVTLGZNNI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate (CAS 2060041-95-2) is a fluorinated ester with the molecular formula C₁₃H₁₀F₆O₄ and a molecular weight of 344.21 g/mol . Its structure features two trifluoromethyl (-CF₃) groups: one at the 2-position of the phenyl ring and another at the 2-position of the butanoate backbone. This dual substitution enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical intermediates or agrochemical applications.

Properties

Molecular Formula

C13H10F6O4

Molecular Weight

344.21 g/mol

IUPAC Name

methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate

InChI

InChI=1S/C13H10F6O4/c1-23-10(21)11(22,13(17,18)19)6-9(20)7-4-2-3-5-8(7)12(14,15)16/h2-5,22H,6H2,1H3

InChI Key

YJQDGYVTLGZNNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=CC=C1C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Biological Activity

Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features:

  • Trifluoromethyl groups : Known to enhance biological activity due to their electron-withdrawing properties, which can increase lipophilicity and membrane permeability.
  • Hydroxy and keto functional groups : These contribute to the compound's reactivity and interaction with biological targets.

Mechanisms of Biological Activity

  • Inhibition of Enzymes :
    • The presence of trifluoromethyl groups has been linked to enhanced inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. In studies, derivatives of similar structures showed moderate inhibition against COX-2 and LOX-5/15, suggesting a potential for anti-inflammatory applications .
  • Cytotoxicity :
    • In vitro studies have demonstrated that compounds with similar functional groups exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. This suggests that this compound may also possess anticancer properties .
  • Antioxidant Activity :
    • Compounds with trifluoromethyl substitutions have shown antioxidant properties, which are beneficial in protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
COX-2 InhibitionModerate inhibition
LOX InhibitionModerate inhibition
CytotoxicitySignificant against MCF-7
Antioxidant ActivityProtective effects

Case Study: Cytotoxicity Against Cancer Cells

A study investigating the cytotoxic effects of similar compounds reported IC50 values indicating significant activity against MCF-7 cells. The compound's structure allowed for effective interaction with cellular targets, leading to apoptosis in cancer cells. For instance, one derivative exhibited an IC50 of 12 μM against MCF-7 cells, showcasing its potential as an anticancer agent .

Case Study: Enzyme Inhibition Profile

In a comparative analysis of enzyme inhibition, compounds with trifluoromethyl substitutions demonstrated enhanced inhibition rates against AChE and BChE enzymes, critical in Alzheimer's disease treatment. The IC50 values ranged from 5.4 μM to 24.3 μM across different derivatives, indicating promising therapeutic potential for cognitive disorders .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or enabling further derivatization.

Reaction Conditions Reagents Product Reference
Acidic hydrolysis (reflux)H₂SO₄, H₂O2-Hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoic acid
Basic hydrolysis (room temp)NaOH, methanol/waterSodium salt of the carboxylic acid

The trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to non-fluorinated analogs.

Oxidation Reactions

The secondary hydroxyl group at position 2 is susceptible to oxidation, forming a diketone structure.

Oxidizing Agent Conditions Product Reference
PCC (Pyridinium chlorochromate)Dichloromethane, 0°C2-Oxo-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate
KMnO₄Aqueous acidic mediumComplete oxidation to carboxylic acids (degradation observed)

Oxidation selectivity depends on steric hindrance from the trifluoromethyl group and reaction conditions.

Reduction Reactions

The ketone at position 4 can be reduced to a secondary alcohol or fully saturated hydrocarbon.

Reducing Agent Conditions Product Reference
NaBH₄Methanol, 0°C4-Hydroxy-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate
LiAlH₄Dry THF, refluxOver-reduction to 4-hydroxypentanoate derivatives

The electron-withdrawing trifluoromethyl groups stabilize the intermediate alkoxide, influencing reduction pathways.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring bearing a trifluoromethyl group undergoes EAS at the meta position due to the strong electron-withdrawing effect.

Reaction Type Reagents Product Reference
NitrationHNO₃, H₂SO₄3-Nitro-2-(trifluoromethyl)phenyl-substituted derivative
SulfonationSO₃, H₂SO₄3-Sulfo-2-(trifluoromethyl)phenyl-substituted derivative

Reactivity is diminished compared to non-fluorinated aromatics due to reduced electron density.

Nucleophilic Addition to Ketone

The ketone participates in nucleophilic additions, forming tertiary alcohols or amines.

Nucleophile Conditions Product Reference
Grignard reagent (MeMgBr)Dry ether, 25°C4-(2-(Trifluoromethyl)phenyl)-4-hydroxy-2-(trifluoromethyl)pentanoate
NH₂OHEthanol, refluxOxime derivative

Steric effects from the trifluoromethyl groups limit the scope of nucleophiles that can react efficiently.

Radical Reactions

The compound demonstrates radical-binding activity in assays such as ABTS and FRAP, potentially due to its hydroxyl and ketone groups.

Assay Type Mechanism Activity (TEAC) Reference
ABTSHAT/SET mixed0.18–0.25
FRAPSingle electron transferModerate

Antiradical activity is comparable to edaravone analogs, suggesting potential therapeutic applications .

Condensation Reactions

The hydroxyl and ketone groups enable condensation with amines or hydrazines to form heterocycles.

Reagent Conditions Product Reference
Hydrazine hydrateEthanol, refluxPyrazole derivative
AnilineAcid catalysisSchiff base

These reactions are pivotal for synthesizing bioactive molecules in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
  • Molecular Formula : C₁₂H₁₀F₄O₄
  • Molecular Weight : 294.20 g/mol
  • Key Difference : Replaces the 2-CF₃ group on the phenyl ring with a fluorine atom.
  • Implications : Reduced lipophilicity and metabolic stability compared to the target compound due to the absence of a second -CF₃ group.
Methyl 2-hydroxy-4-oxo-4-(4-phenoxyanilino)-2-(trifluoromethyl)butanoate
  • Molecular Formula : C₁₈H₁₅F₃N₂O₅
  • Molecular Weight : 396.32 g/mol
  • Key Difference: Substitutes the phenyl ring with a 4-phenoxyanilino group.

Heterocyclic and Piperazine Derivatives

Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
  • Molecular Formula : C₂₆H₂₆F₃N₅O₃S
  • Molecular Weight : 548.2 g/mol (ESI-MS)
  • Key Difference : Incorporates a thiazole ring and piperazine moiety.

Complex Spiro and Diazaspiro Derivatives

Example 324 (EP 4 374 877 A2)
  • Molecular Formula: Not explicitly stated, but LCMS data indicates m/z 757 [M+H]⁺ .
  • Key Difference : Contains a pyridazine ring and multiple -CF₃ groups.
  • Implications : Higher molecular weight and structural complexity, likely designed for targeted receptor binding.
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester
  • Molecular Formula: Not explicitly stated, but LCMS data indicates m/z 531 [M-H]⁻ .
  • Key Difference : Includes a pyrrolidine ring and pyridine substituent.
  • Implications : Conformational rigidity from the heterocycle may improve selectivity in enzyme inhibition.

Structural and Functional Analysis

Molecular Weight and Complexity

Compound Molecular Weight (g/mol) Key Structural Features
Target Compound 344.21 Dual -CF₃, no heterocycles
2-Fluorophenyl Analog 294.20 Mono-F, mono-CF₃
Phenoxyanilino Derivative 396.32 Bulky phenoxy group
Thiazole-Piperazine Derivative 548.2 Thiazole, piperazine
Example 324 ~757 Pyridazine, multiple -CF₃

Physicochemical Properties

  • Lipophilicity: The target compound’s dual -CF₃ groups increase logP compared to mono-fluorinated analogs .
  • Solubility : Piperazine-containing derivatives (e.g., 10d) likely exhibit higher aqueous solubility due to basic nitrogen atoms .
  • Synthetic Accessibility : The target compound’s simpler structure offers advantages in synthesis scalability over spiro or diazaspiro systems .

Research Implications

  • Pharmaceutical Potential: The target compound’s balance of lipophilicity and stability makes it suitable for prodrug development or as a metabolite-resistant scaffold.
  • Comparative Limitations : While complex derivatives (e.g., Example 324) show higher receptor affinity, their synthesis is cost-prohibitive for large-scale applications .

Preparation Methods

Tandem Hydration and Aldol Condensation Approach

A highly efficient method involves the acid-catalyzed tandem hydration of alkynes followed by aldol condensation with trifluoromethylated ketoesters.

  • Reaction Conditions:

    • Catalyst: Phosphoric acid (H₃PO₄), typically 20 mol%
    • Solvent: Toluene (PhMe)
    • Temperature: 120 °C
    • Time: 12 hours in sealed pressure tubes
  • Procedure:
    Phenylacetylene derivatives react with ethyl 3,3,3-trifluoro-2-oxopropanoate under H₃PO₄ catalysis to yield ethyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate analogs, which can be converted to the methyl ester analog by ester exchange or direct methylation.

  • Yields: Typically high (80-95%) for various substituted phenyl derivatives.

  • Example:
    Ethyl 2-hydroxy-4-oxo-4-(2-(trifluoromethyl)phenyl)-2-(trifluoromethyl)butanoate was synthesized with yields around 85-90% following this method, with detailed NMR and HRMS characterization confirming structure.

Esterification and Hydrolysis Steps

  • Esterification to form the methyl ester can be achieved via:

    • Reaction of the corresponding acid or acid chloride with methanol in the presence of acid catalysts.
    • Alternatively, transesterification of ethyl esters under basic or acidic conditions with methanol.
  • Hydrolysis of protecting groups or intermediates is carefully controlled to avoid decomposition, often using mild bases such as potassium carbonate in methanol at room temperature.

Experimental Data and Characterization

Representative Reaction Table for Synthesis of Ethyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate Derivatives

Entry Substituent on Phenyl Yield (%) Physical State Melting Point (°C) Key Spectral Data (19F NMR δ ppm)
1 2-(Trifluoromethyl) 85-90 White solid 42-44 -78.89
2 4-(tert-butyl) 80 White solid 71-72 -78.86
3 4-(Methoxy) 85 White solid 76-78 -78.83
4 3-(Bromo) 82 White solid 76-78 -78.90
5 4-(Fluoro) 87 White solid 71-72 -78.91

Data extracted and summarized from extensive NMR and HRMS analyses reported in the literature.

Spectroscopic Characterization Highlights

  • 1H NMR: Aromatic protons appear between δ 7.2-8.0 ppm; methylene and methine protons adjacent to oxygen and carbonyl groups appear between δ 3.5-4.5 ppm.

  • 13C NMR: Characteristic carbonyl carbons at δ ~170-195 ppm; trifluoromethyl carbons show quartet splitting due to coupling with fluorine atoms.

  • 19F NMR: Signals for trifluoromethyl groups consistently appear near δ -78.8 to -79.0 ppm.

  • HRMS: Molecular ion peaks confirm the expected molecular weight with high accuracy (within 1-2 ppm error).

Summary of Key Research Discoveries

  • The tandem hydration and aldol condensation catalyzed by phosphoric acid represents a convenient, high-yielding approach to synthesize α-hydroxy-α-trifluoromethyl-γ-ketoesters, including methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate analogs.

  • Palladium-catalyzed cross-coupling reactions enable the introduction of trifluoromethyl-substituted aryl groups with moderate to good yields, facilitating structural diversification.

  • The presence of trifluoromethyl groups influences reaction kinetics and product stability, necessitating controlled reaction conditions and purification protocols.

  • Detailed NMR and mass spectrometry data provide robust structural confirmation and purity assessment, supporting reproducibility in research and potential pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for confirming the structure and purity of Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Used to confirm molecular weight via the [M+H]+ ion. For example, structurally analogous compounds in patents report m/z values such as 754 and 757 .

  • High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 1.23–1.32 minutes under QC-SMD-TFA05 conditions) help assess purity and detect impurities .

  • Nuclear Magnetic Resonance (NMR) : While not explicitly mentioned in the evidence, ¹H/¹³C NMR is critical for verifying stereochemistry and functional groups, especially for hydroxyl and trifluoromethyl moieties.

    Data Table :

    TechniqueExample Data (from analogous compounds)Purpose
    LCMSm/z 754 [M+H]+Molecular weight confirmation
    HPLCRetention time: 1.32 minutesPurity assessment

Q. What synthetic strategies are commonly employed for β-keto esters with trifluoromethyl substituents?

  • Methodological Answer :

  • Stepwise Esterification and Coupling : As seen in patent examples, trifluoromethyl groups are often introduced via coupling reactions with intermediates like 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline. Protecting groups (e.g., tert-butyl esters) are used to stabilize reactive hydroxyl groups during synthesis .
  • Catalytic Methods : While not detailed in the evidence, palladium-catalyzed cross-couplings or acid-mediated condensations are typical for β-keto ester frameworks.

Advanced Research Questions

Q. How can researchers optimize reaction yields for sterically hindered intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Temperature and Solvent Optimization : Elevated temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF or DMSO improve solubility of bulky intermediates.
  • Catalyst Screening : Use of phase-transfer catalysts or bulky ligands (e.g., phosphines) to reduce steric hindrance during coupling steps.
  • Purification Strategies : Gradient elution in flash chromatography or preparative HPLC (as in patent examples) isolates high-purity products .

Q. What mechanisms underlie the instability of β-keto esters under acidic or basic conditions, and how can this be mitigated?

  • Methodological Answer :

  • Instability Factors : β-keto esters undergo keto-enol tautomerism or hydrolysis under acidic/basic conditions. The electron-withdrawing trifluoromethyl groups may exacerbate reactivity.

  • Mitigation Strategies :

  • Protective Group Chemistry : Use of tert-butyl esters (as in Example 324) to shield reactive carbonyl groups .

  • Buffered Reaction Conditions : Maintain pH near neutrality during synthesis to prevent undesired hydrolysis.

    Data Table : Stability Assessment of Analogous Compounds

    ConditionObservation (from patents)Mitigation
    AcidicHydrolysis of ester grouptert-Butyl protection
    BasicEnolizationpH-controlled synthesis

Q. How can contradictory LCMS/HPLC data from different batches be resolved?

  • Methodological Answer :

  • Isomer Identification : Chiral HPLC or circular dichroism (CD) spectroscopy to detect enantiomeric impurities.
  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguous m/z values (e.g., distinguishing [M+H]+ from adducts).
  • Batch Consistency Checks : Compare retention times and spectral data across batches under standardized conditions (e.g., QC-SMD-TFA05 ).

Key Research Challenges

  • Stereochemical Complexity : The compound’s multiple stereocenters (e.g., 4aR configuration in analogs ) require advanced chiral resolution techniques.
  • Fluorine-Specific Interactions : Trifluoromethyl groups may influence solubility and bioactivity, necessitating computational modeling (e.g., DFT for electronic effects).

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